molecular formula C7H4N2O2S B1398758 Thieno[3,2-D]pyrimidine-4-carboxylic acid CAS No. 1029144-49-7

Thieno[3,2-D]pyrimidine-4-carboxylic acid

Cat. No. B1398758
CAS RN: 1029144-49-7
M. Wt: 180.19 g/mol
InChI Key: BJQGKUGRDUXGKB-UHFFFAOYSA-N
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Description

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .


Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Chemical Reactions Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .

Scientific Research Applications

Cancer Research EZH2 Inhibition

Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a protein that plays a role in cancer progression. These compounds, including Thieno[3,2-D]pyrimidine-4-carboxylic acid, show potential in affecting lymphoma cell morphology, inducing apoptosis, and inhibiting cell migration .

Antiproliferative Agents

Studies have identified Thieno[3,2-D]pyrimidine derivatives as potent antiproliferative agents. They have been shown to inhibit the proliferation of various cancer cell lines, making them attractive candidates for anticancer drug development .

Chemical Tool for Biological Studies

Due to its biological activity, Thieno[3,2-D]pyrimidine-4-carboxylic acid can serve as a chemical tool for further optimization and evaluation of new EZH2 inhibitors, contributing to the development of targeted cancer therapies .

Tubulin Interaction

Thieno[3,2-D]pyrimidine compounds have been studied for their interaction with tubulin, a protein essential for cell division. X-ray cocrystal structures have elucidated their binding mechanisms, highlighting their role as colchicine-binding site inhibitors (CBSIs) with potential therapeutic applications .

PI3K Inhibition

Some Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors. These compounds target various isomers of PI3K (Phosphoinositide 3-kinases), which are involved in cell growth and survival pathways, offering a pathway for anticancer drug discovery .

Anticancer Activity Screening

Thieno[3,2-D]pyrimidine derivatives have been tested against NCI 60 cell lines for their anticancer activity. This screening helps identify promising compounds for further development into anticancer agents .

Mechanism of Action

Target of Action

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound that has been found to interact with several biological targets. One of the primary targets of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Inhibition of EZH2 has been associated with antitumor activity, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its target, EZH2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between the compound and EZH2 is still under investigation.

Biochemical Pathways

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid affects several biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. By inhibiting EZH2, the compound disrupts the function of PRC2, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’s lipophilicity, or affinity for a lipid environment, suggests that it may diffuse easily into cells

Result of Action

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid can lead to significant changes in cell behavior. For example, one study found that a derivative of the compound had a remarkable antitumor activity against certain cancer cell lines . The compound was found to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .

properties

IUPAC Name

thieno[3,2-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGKUGRDUXGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725540
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-D]pyrimidine-4-carboxylic acid

CAS RN

1029144-49-7
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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